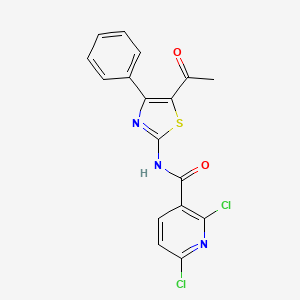

![molecular formula C10H6F3NO2S B2688817 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione CAS No. 303985-13-9](/img/structure/B2688817.png)

3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds containing the trifluoromethyl group are widely used in the pharmaceutical and agrochemical industries due to the unique physicochemical properties of the fluorine atom . For example, a thiourea derivative, namely 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea (Y21), exhibits high gibberellin-like activity .

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions. For instance, the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, required a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation reaction .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve cross-coupling reactions and hydrogenation . The presence of certain solvents can also influence the reaction rate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by the presence of the trifluoromethyl group . For example, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .Applications De Recherche Scientifique

- Cinacalcet Hydrochloride (Sensipar®) , a calcimimetic drug used to treat secondary hyperparathyroidism and hypercalcemia, is synthesized using 3-(3-trifluoromethylphenyl)propanal as a key intermediate . This compound plays a crucial role in the preparation of Cinacalcet.

- Researchers have explored the use of related compounds for electrode modification. For instance, morphine adsorption and determination were achieved on a polymeric layer derived from 3-(4-trifluoromethylphenyl)thiophene .

- Enzymatic processes have been employed for the synthesis of chiral compounds. One study focused on the efficient biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol, demonstrating the potential of related structures in green chemistry .

- 3-(Trifluoromethylphenyl)thiazol-2-amine derivatives have been investigated for their anticancer properties. These compounds exhibit promising activity against cancer cells .

- Researchers have utilized 3-(trifluoromethylphenyl)boronic acid derivatives in the synthesis of luminescent materials for OLEDs. These compounds contribute to the development of efficient electroluminescent devices .

Pharmaceutical Synthesis:

Electrochemistry and Sensors:

Biocatalysis:

Anticancer Agents:

Organic Light-Emitting Diodes (OLEDs):

Mécanisme D'action

While the mechanism of action for “3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione” is not known, similar compounds have been found to exhibit biological activity. For example, compound S8, i.e., 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea, exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) and Y21 .

Safety and Hazards

Orientations Futures

While specific future directions for “3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione” are not known, research into the development of novel plant growth regulators with favorable activities is ongoing . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-17-9(14)16/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOVWYOLBGYLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2688735.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2688737.png)

amine](/img/structure/B2688738.png)

![5-Methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2688739.png)

![7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688748.png)

![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2688750.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-methoxybenzamide hydrochloride](/img/structure/B2688753.png)

![2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2688756.png)